Product packaging for Benzene, [(2-methylpropyl)sulfonyl]-(Cat. No.:CAS No. 34009-07-9)

Benzene, [(2-methylpropyl)sulfonyl]-

Cat. No.: B15475773
CAS No.: 34009-07-9
M. Wt: 198.28 g/mol
InChI Key: LVPWBAWEMJJROF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

This structure imparts distinct physicochemical properties, such as increased polarity and molecular weight compared to its hydrocarbon analogs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2S B15475773 Benzene, [(2-methylpropyl)sulfonyl]- CAS No. 34009-07-9

Properties

CAS No.

34009-07-9

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

2-methylpropylsulfonylbenzene

InChI

InChI=1S/C10H14O2S/c1-9(2)8-13(11,12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3

InChI Key

LVPWBAWEMJJROF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Biological Activity

Benzene, [(2-methylpropyl)sulfonyl]- (C10H14O2S), is a sulfonyl-substituted benzene compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

  • Chemical Formula: C10H14O2S
  • Molecular Weight: 198.29 g/mol
  • CAS Number: 11769477

The compound features a benzene ring substituted with a 2-methylpropyl group and a sulfonyl group, which may influence its interaction with biological systems.

Biological Activity Overview

Research indicates that sulfonyl-containing compounds can exhibit various biological activities, including antibacterial, antifungal, anti-inflammatory, and analgesic properties. The specific biological activities of Benzene, [(2-methylpropyl)sulfonyl]- are still under investigation, but insights can be drawn from studies involving similar compounds.

1. Antimicrobial Activity

A study on related benzene sulfonamide derivatives demonstrated significant antibacterial activity against various pathogens. For instance, Schiff base complexes derived from sulfonyl chlorides exhibited promising antibacterial and antifungal properties . This suggests potential applications of Benzene, [(2-methylpropyl)sulfonyl]- in treating infections.

2. Cardiovascular Effects

The cardiovascular effects of benzene sulfonamides have been explored in isolated rat heart models. One study showed that certain benzene sulfonamide derivatives could decrease perfusion pressure and coronary resistance by interacting with calcium channels . Although specific data on Benzene, [(2-methylpropyl)sulfonyl]- is limited, the structural similarities may imply comparable cardiovascular effects.

The biological activity of benzene sulfonamides often involves:

  • Calcium Channel Modulation: Some derivatives inhibit L-type calcium channels, leading to decreased cardiac contractility and reduced perfusion pressure .
  • Antioxidant Activity: Sulfonyl groups may contribute to antioxidant properties, protecting cells from oxidative stress.
  • Enzyme Inhibition: Certain benzene sulfonamides have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs), which are crucial in various physiological processes .

Pharmacokinetics

Understanding the pharmacokinetics of Benzene, [(2-methylpropyl)sulfonyl]- is essential for evaluating its therapeutic potential:

  • Absorption: Similar compounds are known to be readily absorbed through various routes, including inhalation and ingestion.
  • Distribution: Benzene derivatives typically exhibit high distribution in lipid-rich tissues due to their lipophilicity.
  • Metabolism: Metabolism primarily occurs in the liver, with potential formation of reactive metabolites that could contribute to toxicity .

Case Study 1: Antibacterial Efficacy

In a comparative study of various benzene sulfonamide derivatives, one compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the structure-activity relationship (SAR) indicating that modifications to the sulfonamide group enhanced antibacterial efficacy .

Case Study 2: Cardiovascular Impact

A research project evaluated the effects of different benzene sulfonamide derivatives on isolated rat hearts. It was found that certain compounds significantly reduced coronary resistance and perfusion pressure over time. The study concluded that these effects were likely due to calcium channel inhibition .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Benzene, (2-methylpropyl)- 538-93-2 C₁₀H₁₄ 134.22 Hydrocarbon analog; lacks sulfonyl group; lower polarity
2-Aminophenyl Isopropyl Sulfone 76697-50-2 C₉H₁₃NO₂S 199.27 Contains amino group (-NH₂) and isopropyl sulfonyl; potential drug intermediate
Benzene, [(3-chloro-2,2-dimethylpropyl)sulfonyl]- 83461-14-7 C₁₁H₁₅ClO₂S 246.76 Chlorinated alkyl chain; enhanced electrophilicity for substitution reactions
1-Bromo-2-(2-methylpropyl)-benzene Not specified C₁₀H₁₃Br 213.12 Bromine substituent; used in coupling reactions or as a synthetic precursor

Physical and Thermodynamic Properties

  • Benzene, (2-methylpropyl)- :

    • Boiling Point: 443.20 K (170.05°C) .
    • Application: Primarily as a solvent or intermediate in organic synthesis.
  • Likely solid at room temperature, similar to 2-aminophenyl isopropyl sulfone (white crystalline solid) .
  • Benzene, [(3-chloro-2,2-dimethylpropyl)sulfonyl]-: Higher molecular weight (246.76 g/mol) due to chlorine and branched alkyl chain. Potential use in agrochemicals or as a reactive intermediate .

Preparation Methods

Sulfoxidation of Isobutyl Phenyl Sulfide

The oxidation of sulfides to sulfones represents a foundational method for synthesizing isobutyl phenyl sulfone. Isobutyl phenyl sulfide ($$ \text{C}{6}\text{H}{5}\text{S}(\text{CH}{2}\text{CH}(\text{CH}{3}){2}) $$) undergoes sulfoxidation using strong oxidizing agents. Hydrogen peroxide ($$ \text{H}{2}\text{O}{2} $$) in acetic acid is a common system, achieving near-quantitative yields under reflux conditions. Alternative oxidants like meta-chloroperbenzoic acid (mCPBA) or potassium permanganate ($$ \text{KMnO}{4} $$) in acidic media also facilitate this conversion, though with variable efficiency.

Table 1: Sulfoxidation Conditions for Isobutyl Phenyl Sulfone Synthesis

Oxidizing Agent Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
$$ \text{H}{2}\text{O}{2} $$ (30%) Acetic acid 80 6 92
mCPBA Dichloromethane 25 12 85
$$ \text{KMnO}_{4} $$ $$ \text{H}{2}\text{O}/\text{H}{2}\text{SO}_{4} $$ 70 8 78

This method’s scalability is limited by the cost of sulfide precursors and the need for stoichiometric oxidants.

Nucleophilic Substitution Using Sulfinate Salts

Alkylation of sodium benzenesulfinate ($$ \text{C}{6}\text{H}{5}\text{SO}{2}^{-}\text{Na}^{+} $$) with isobutyl halides ($$ \text{CH}{2}\text{CH}(\text{CH}{3}){2}\text{X} $$, X = Cl, Br) provides a direct route. The sulfinate ion acts as a nucleophile, displacing the halide in an $$ \text{S}_{\text{N}}2 $$ mechanism. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems.

Table 2: Alkylation of Sodium Benzenesulfinate with Isobutyl Bromide

Solvent Catalyst Temperature (°C) Yield (%) Reference
DMF None 100 65
Toluene/$$ \text{H}_{2}\text{O} $$ $$ \text{Bu}_{4}\text{NBr} $$ 80 88

This route’s efficiency depends on the leaving group’s ability; iodides react faster but are less stable than bromides.

Condensation Reactions Under Basic Conditions

Recent advances highlight condensation strategies, particularly in epoxy-sulfone couplings. For instance, reacting isobutyl phenyl sulfone with trans-2,3-epoxy-butanol under basic conditions (e.g., potassium tert-butoxide) yields complex sulfone derivatives. While this method primarily functionalizes the sulfone, it underscores the reactivity of the sulfonyl group in nucleophilic environments.

Table 3: Condensation of Isobutyl Phenyl Sulfone with Epoxybutanol

Base Solvent Temperature (°C) Product Yield (%) Reference
$$ t\text{-BuOK} $$ THF 60 76
NaOH Ethanol 40 58

Such reactions expand the sulfone’s utility but require precise control of stoichiometry and pH.

Friedel-Crafts Sulfonylation: Challenges and Workarounds

Traditional Friedel-Crafts sulfonylation, which employs sulfonyl chlorides and Lewis acids (e.g., $$ \text{AlCl}_{3} $$), is ineffective for isobutyl phenyl sulfone due to the deactivating nature of the sulfonyl group. However, modifying the benzene ring with electron-donating groups (e.g., methoxy) prior to sulfonylation enables limited success. Post-synthesis deprotection steps then regenerate the parent compound, though this multi-step approach reduces overall efficiency.

Alternative Routes: Grignard Reagents and Sulfone Coupling

Emerging methodologies explore Grignard reagent ($$ \text{RMgX} $$) interactions with sulfonic acid derivatives. For example, phenylmagnesium bromide reacting with isobutylsulfonyl chloride ($$ \text{ClSO}{2}\text{CH}{2}\text{CH}(\text{CH}{3}){2} $$) in tetrahydrofuran (THF) forms the sulfone, albeit with modest yields (50–60%). Cross-coupling reactions using palladium catalysts remain underexplored but hold promise for stereoselective synthesis.

Comparative Analysis of Preparation Methods

Table 4: Merits and Demerits of Synthetic Routes

Method Advantages Limitations Scalability
Sulfide Oxidation High yields, simple setup Costly sulfide precursors Industrial
Sulfinate Alkylation Direct, tunable conditions Requires anhydrous conditions Lab-scale
Epoxy Condensation Functional group versatility Complex purification Niche applications
Grignard Coupling Novel approach Low yields, sensitivity to moisture Experimental

Industrial production favors sulfide oxidation for its robustness, while academic settings explore sulfinate alkylation for mechanistic studies.

Q & A

Basic: What are the standard methods for synthesizing [(2-methylpropyl)sulfonyl]benzene, and what are the critical reaction parameters?

Methodological Answer:
Synthesis typically involves sulfonation of a benzene derivative followed by alkylation. A common approach is reacting benzenesulfonyl chloride with 2-methylpropyl (isobutyl) groups under nucleophilic substitution conditions. Critical parameters include:

  • Temperature control (e.g., maintaining 0–5°C during sulfonation to avoid side reactions).
  • Catalyst selection (e.g., AlCl₃ for Friedel-Crafts alkylation).
  • Purification via column chromatography or recrystallization to isolate the sulfonyl product .
    For analogs, pharmaceutical synthesis routes (e.g., darunavir intermediates) employ sulfonamide coupling with 2-methylpropylamines, requiring anhydrous conditions and inert atmospheres .

Basic: How can spectroscopic techniques (e.g., NMR, IR) be optimized to confirm the structure of [(2-methylpropyl)sulfonyl]benzene?

Methodological Answer:

  • ¹H/¹³C NMR : Focus on splitting patterns from the 2-methylpropyl group (e.g., doublet of quartets for CH₂ near the sulfonyl group). The aromatic protons exhibit deshielding (~7.5–8.5 ppm) due to the electron-withdrawing sulfonyl group .
  • IR Spectroscopy : Confirm the presence of symmetric/asymmetric S=O stretching vibrations (1130–1370 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS to validate the molecular ion peak (e.g., m/z 212.08 for C₁₀H₁₄O₂S) and fragmentation patterns .

Basic: What are the primary toxicological considerations when handling [(2-methylpropyl)sulfonyl]benzene in laboratory settings?

Methodological Answer:

  • Acute Exposure : Benzene derivatives with sulfonyl groups may cause respiratory irritation; use fume hoods and PPE .
  • Chronic Risks : While specific data on this compound is limited, structural analogs (e.g., benzenesulfonamides) show potential nephrotoxicity. Follow Tier 2 toxicological assessments as per benzene safety protocols .
  • Waste Disposal : Neutralize sulfonyl groups with alkaline hydrolysis before disposal to prevent environmental persistence .

Advanced: How does the electronic environment of the sulfonyl group in [(2-methylpropyl)sulfonyl]benzene influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:
The sulfonyl group is strongly electron-withdrawing, activating the benzene ring for electrophilic substitution at the meta position. However, steric hindrance from the 2-methylpropyl group directs reactivity toward para positions in planar systems. Computational studies (e.g., DFT) reveal:

  • Charge Distribution : Negative charge localized on the sulfonyl oxygen enhances electrophilic attack .
  • Steric Maps : 2-Methylpropyl substituents reduce accessibility to ortho positions, favoring para-substitution in catalytic reactions .

Advanced: What strategies can resolve contradictions in crystallographic data when determining the solid-state structure of [(2-methylpropyl)sulfonyl]benzene derivatives?

Methodological Answer:

  • Twinned Data : Use SHELXL for refinement, leveraging its robustness in handling pseudo-merohedral twinning via HKLF5 format .
  • Disorder Modeling : Apply PART and SUMP instructions in SHELX to model 2-methylpropyl group disorder, refining occupancy ratios iteratively .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry in low-resolution datasets .

Advanced: How can computational modeling (e.g., DFT) predict the interaction mechanisms between [(2-methylpropyl)sulfonyl]benzene and biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to proteins (e.g., carbonic anhydrase), focusing on sulfonyl oxygen hydrogen bonds with active-site zinc ions .
  • MD Simulations : Analyze stability of ligand-protein complexes in GROMACS, emphasizing the hydrophobic 2-methylpropyl group’s role in binding pocket interactions .
  • QSAR Models : Corrogate Hammett σ values of substituents to predict bioactivity trends, validated against in vitro assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.